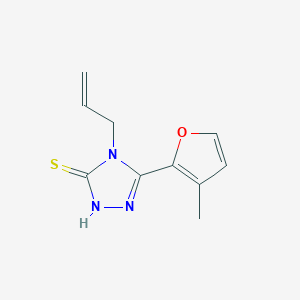

5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

3-(3-methylfuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-3-5-13-9(11-12-10(13)15)8-7(2)4-6-14-8/h3-4,6H,1,5H2,2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFESXFHIQVVPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylfuran-2-carbaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Halogenated or nitrated derivatives of the furan ring.

科学研究应用

5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

作用机制

The mechanism of action of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. The compound’s anti-inflammatory effects could be due to the modulation of signaling pathways involved in inflammation.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can be contextualized by comparing it to analogs with modifications at positions 4 and 5 of the triazole ring. Key distinctions in substituents, synthesis routes, and biological activities are summarized below:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-3-thiol Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The propenyl group at position 4 is a common feature in compounds targeting human proteins (e.g., FABP4 ). Its presence in the target compound may enhance lipophilicity and binding affinity.

- The 3-methylfuran substituent at position 5 introduces a heteroaromatic ring, which could modulate electronic properties and improve interactions with biological targets compared to phenyl or chlorophenyl groups .

Synthetic Strategies :

- Alkylation reactions using halides and catalysts like InCl₃ are widely employed for introducing substituents at position 4 .

- Schiff base formation (e.g., condensation with aldehydes) is a preferred route for derivatives requiring coordination sites for metal complexes .

Biological Relevance: Enzyme Inhibition: The target compound’s furan moiety may confer selectivity toward enzymes like FABP4 or YUC auxin synthases, analogous to chlorophenyl or morpholine-sulfonyl analogs . Anticancer Potential: Schiff base derivatives with metal coordination show moderate to significant activity against cancer cell lines, suggesting that the target compound’s thiol group could be functionalized for similar applications . Antimicrobial Activity: Triazole-thiols with heterocyclic substituents (e.g., pyrrole, furan) exhibit broad-spectrum antimicrobial effects, aligning with the structural features of the target compound .

生物活性

5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, anti-inflammatory, and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a triazole ring fused with a furan ring, which contributes to its unique properties. The synthesis typically involves the cyclization of 3-methylfuran-2-carbaldehyde with thiosemicarbazide under basic conditions, yielding the triazole-thiol compound.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism is believed to involve the inhibition of key enzymes or disruption of microbial cell membranes.

Case Study: Antimicrobial Efficacy

In a study assessing various triazole derivatives against bacterial strains, this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been explored. It is hypothesized that its activity may stem from the modulation of signaling pathways involved in inflammation. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages .

Research Findings: Inflammatory Response

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls.

Anticancer Potential

The anticancer properties of this compound have been highlighted in various studies focusing on lung cancer cell lines. Its structure suggests it may interfere with cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Case Study: Anticancer Activity

In an antiproliferative study against A549 lung cancer cells, the compound exhibited an IC50 value ranging from 10 to 30 µM depending on the treatment duration and concentration . Mechanistic studies suggested that it induces sub-G1 phase arrest and increases reactive oxygen species (ROS) production.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes critical for microbial survival.

- Cell Membrane Disruption : The compound could disrupt microbial cell membranes.

- Cytokine Modulation : It modulates inflammatory cytokine production.

- Apoptosis Induction : In cancer cells, it promotes apoptosis through ROS generation and cell cycle arrest.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory, Anticancer | 10–30 |

| 5-(2-furyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole | Similar | Moderate Antimicrobial | 20–40 |

| 5-(3-methylthiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole | Similar | Antifungal | 15–35 |

常见问题

Q. What are the standard synthetic routes for preparing 5-(3-methylfuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide precursors followed by functionalization. For example, analogous triazole-thiol derivatives are synthesized via:

- Step 1: Condensation of hydrazine derivatives with carbon disulfide to form thiosemicarbazides.

- Step 2: Cyclization under basic conditions (e.g., NaOH/ethanol) to yield the triazole-thiol core.

- Step 3: Alkylation or aryl substitution at the 4-position using propargyl bromide or allyl halides.

Optimization strategies include: - Solvent systems: Use of polar aprotic solvents (e.g., DMF) for alkylation steps to enhance reactivity.

- Chromatography: Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 25:75 to 50:50 v/v) to isolate pure products, achieving yields of 64–86% for similar compounds .

- Temperature control: Maintaining 0–5°C during cyclization to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- 1H/13C NMR: Critical for confirming substituent positions. For example, the thiol proton (-SH) typically appears as a singlet at δ 13.5–14.0 ppm, while the propenyl group shows characteristic vinyl protons at δ 5.0–6.0 ppm .

- IR Spectroscopy: The thiol (-SH) stretch appears at ~2550 cm⁻¹, and triazole C=N stretches at 1600–1650 cm⁻¹ .

- HR-MS: Used to verify molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>95%) .

Advanced Research Questions

Q. How does the substitution pattern on the triazole-thiol core influence its biological activity, particularly comparing furan vs. thiophene substituents?

Methodological Answer:

- Substituent Effects: The 3-methylfuran group may enhance lipophilicity compared to thiophene, improving membrane permeability. For example, 5-(thiophen-2-ylmethyl) derivatives showed potent anti-tuberculosis activity (0.1–1.0% inhibition of M. bovis growth), while furan derivatives could exhibit altered pharmacokinetics due to metabolic stability differences .

- Experimental Design:

Q. What methodological approaches are recommended for resolving contradictions in crystallographic data obtained for this compound using software like SHELX?

Methodological Answer:

- Data Validation: Use PLATON to check for missed symmetry or twinning. For example, SHELXL refinement may require adjusting the TWIN and BASF commands for twinned crystals .

- Disorder Modeling: If the propenyl group exhibits positional disorder, apply PART and SUMP restraints in SHELXL to refine occupancy ratios .

- Cross-Verification: Validate hydrogen-bonding networks using ORTEP-3 for graphical representation and Mercury for intermolecular interaction analysis .

Q. How can molecular docking and ADME analysis be integrated into the evaluation of this compound's potential as an antimicrobial agent?

Methodological Answer:

- Docking Workflow:

- Prepare the ligand (triazole-thiol) and receptor (e.g., E. coli DNA gyrase) using AutoDock Tools .

- Run simulations with Lamarckian genetic algorithms (50 runs, 25 million energy evaluations).

- Analyze binding poses for hydrogen bonds with catalytic residues (e.g., Asp73, Glu50) .

- ADME Prediction:

- Use SwissADME to predict logP (optimal range: 2–3) and bioavailability scores.

- Assess metabolic stability via cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .

Q. What strategies are effective in designing metal complexes of this compound to enhance its anticancer activity, based on analogous triazole derivatives?

Methodological Answer:

- Ligand Design: Introduce chelating groups (e.g., pyridyl substituents) to stabilize metal ions (e.g., Cu(II), Pt(II)) .

- Synthesis Protocol:

- React the triazole-thiol with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) at 60°C for 6 hours.

- Characterize complexes using UV-Vis (d→d transitions at 500–600 nm) and EPR spectroscopy .

- Bioactivity Testing: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing IC₅₀ values to free ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。